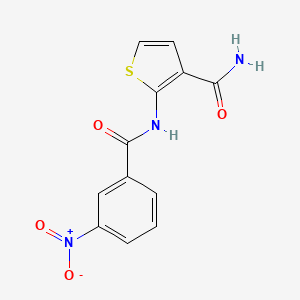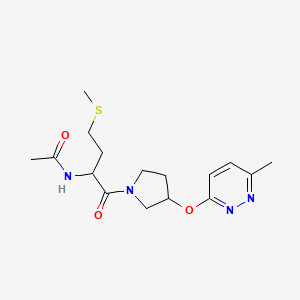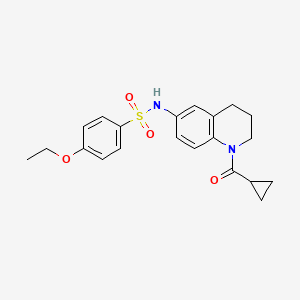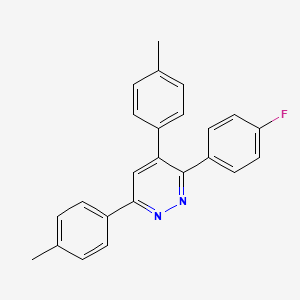![molecular formula C20H18ClN3O3 B2783015 N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide CAS No. 2094173-37-0](/img/structure/B2783015.png)
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 2-chloro-8-methylquinoline: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Formylation: The 2-chloro-8-methylquinoline is then formylated to introduce the formamido group.
Coupling with 4-hydroxybenzamide: The formylated product is then coupled with 4-hydroxybenzamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups into the quinoline ring.
科学的研究の応用
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar therapeutic uses.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
作用機序
The mechanism of action of N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2-chloro-8-methylquinoline: A precursor in the synthesis of the target compound.
4-hydroxyquinoline: Another quinoline derivative with similar biological activities.
N-(2-chloroquinolin-3-yl)formamide: A structurally related compound with potential biological activities.
Uniqueness
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
特性
IUPAC Name |
2-chloro-N-[2-[(4-hydroxybenzoyl)amino]ethyl]-8-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-3-2-4-14-11-16(18(21)24-17(12)14)20(27)23-10-9-22-19(26)13-5-7-15(25)8-6-13/h2-8,11,25H,9-10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQHMLWORRKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NCCNC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2782939.png)
![4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide](/img/structure/B2782941.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)

![2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2782946.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)

![ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)


![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
